molecular formula C15H25ClN4O3 B2946321 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide CAS No. 556020-46-3

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide

Cat. No. B2946321
CAS RN: 556020-46-3
M. Wt: 344.84
InChI Key: WKEYKUNLWBHWKI-UHFFFAOYSA-N
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Description

The compound “N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide” is a chemical compound with a complex structure . It contains a total of 72 bonds, including 37 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amide (aliphatic), 1 urea (-thio) derivative, and 1 primary amine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups such as amide and amino groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.83 . It is typically stored at temperatures between 2-8°C to maintain its stability .

Scientific Research Applications

Histamine H4 Receptor Ligands

Compounds similar to the one have been synthesized as ligands of the histamine H4 receptor (H4R). These ligands showed potential as anti-inflammatory agents and had antinociceptive activity in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Derivatives of this compound have been investigated as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, acting as potential antitumor agents. These compounds showed significant inhibitory activity against human TS and DHFR, offering potential in cancer treatment (Gangjee et al., 2009).

Antibacterial and Antifungal Activities

Certain derivatives of this chemical compound demonstrated low antibacterial and antitumor activities. These findings are significant for the development of new antimicrobial agents (Gasparyan et al., 2016).

Anticonvulsant Agents

Studies have been conducted on derivatives of this compound for their potential as anticonvulsant agents. These studies included synthesis, molecular docking, and pharmacological evaluation, showing moderate anticonvulsant activity (Severina et al., 2020).

Antifolate and Antitumor Activity

Research has shown that certain analogues of this compound are effective inhibitors of multiple folate-requiring enzymes, demonstrating significant antitumor activity. This provides insights into the development of new antifolate-based cancer therapies (Shih et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which the compound is used, such as in a biological or chemical process .

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-pentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN4O3/c1-3-5-7-9-19(11(21)10-16)12-13(17)20(8-6-4-2)15(23)18-14(12)22/h3-10,17H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYKUNLWBHWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide

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